molecular formula C24H19FO4 B5300799 1-(2-BENZYLOXY-5-FLUORO-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE

1-(2-BENZYLOXY-5-FLUORO-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE

Cat. No.: B5300799
M. Wt: 390.4 g/mol
InChI Key: NIYHCDRQPFHLCZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-BENZYLOXY-5-FLUORO-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE is a synthetic organic compound that belongs to the class of propenones These compounds are characterized by the presence of a propenone group, which is a three-carbon chain with a double bond and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BENZYLOXY-5-FLUORO-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the benzyloxy group: This can be achieved by reacting a phenol derivative with benzyl chloride in the presence of a base.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the propenone group: This step involves the condensation of an aldehyde with an acetophenone derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-BENZYLOXY-5-FLUORO-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.

    Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-BENZYLOXY-5-FLUORO-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE would depend on its specific biological activity. Generally, such compounds can interact with molecular targets like enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-(2-BENZYLOXY-5-FLUORO-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE: can be compared with other propenone derivatives that have similar structural features.

    Chalcones: These are a class of compounds with a similar propenone group and are known for their diverse biological activities.

    Flavonoids: These compounds also contain similar structural motifs and have various pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the benzyloxy, fluorine, and dihydro-benzodioxin groups can influence its reactivity and interactions with biological targets.

Conclusion

This compound is a complex organic compound with potential applications in various scientific fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s unique structure makes it a valuable candidate for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO4/c25-19-8-11-22(29-16-18-4-2-1-3-5-18)20(15-19)21(26)9-6-17-7-10-23-24(14-17)28-13-12-27-23/h1-11,14-15H,12-13,16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYHCDRQPFHLCZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C=CC(=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C=CC(=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.